3-Bromo-7-nitroimidazo[1,2-a]pyridine is a synthetic heterocyclic compound belonging to the nitroimidazo[1,2-a]pyridine class. These compounds are known for their biological activity, particularly as antiparasitic agents. 3-Bromo-7-nitroimidazo[1,2-a]pyridine is a valuable starting material for further chemical modifications, enabling the exploration of structure-activity relationships in the search for new antiparasitic drugs. []
3-Bromo-7-nitroimidazo[1,2-A]pyridine is a heterocyclic compound classified under the imidazo[1,2-a]pyridine family. Its unique structure, featuring both bromine and nitro substituents, imparts significant biological activity, particularly in pharmaceutical chemistry. This compound is recognized for its potential applications in drug development, especially against infectious diseases like tuberculosis.
The compound is cataloged under various identifiers, including the Chemical Abstracts Service number 1234615-99-6 and has a molecular formula of CHBrNO. It is available from chemical suppliers such as Advanced ChemBlocks and BenchChem, which provide details on its purity and structural formula. The compound falls within the broader category of nitroimidazoles, known for their diverse pharmacological properties, including antibacterial and antiparasitic activities .
The synthesis of 3-Bromo-7-nitroimidazo[1,2-A]pyridine typically involves the bromination of 7-nitroimidazo[1,2-a]pyridine. Common reagents for this reaction include bromine or N-bromosuccinimide (NBS), utilized under controlled conditions to achieve high yields.
Additionally, alternative synthetic routes have been explored, including one-pot reactions involving 2-aminopyridines and various electrophiles under metal-free conditions. These methods emphasize environmentally friendly practices while maintaining high product yields .
The molecular structure of 3-Bromo-7-nitroimidazo[1,2-A]pyridine can be represented using its SMILES notation: O=N+C1=CC2=NC=C(Br)N2C=C1. The compound features a fused ring system characteristic of imidazo[1,2-a]pyridines, with notable substituents at the 3 and 7 positions.
3-Bromo-7-nitroimidazo[1,2-A]pyridine engages in several chemical reactions:
These reactions allow for the modification of the compound's structure to develop new derivatives with enhanced biological properties .
The mechanism of action for 3-Bromo-7-nitroimidazo[1,2-A]pyridine primarily relates to its anti-tubercular activity. It is believed that this compound interferes with essential biochemical pathways required for the survival of Mycobacterium tuberculosis.
Research indicates that related imidazo[1,2-a]pyridine compounds significantly reduce bacterial loads in tuberculosis models, suggesting a robust mechanism against this pathogen .
3-Bromo-7-nitroimidazo[1,2-A]pyridine exhibits several notable physical properties:
The chemical properties include:
These properties are critical when considering the compound's applications in various chemical contexts .
3-Bromo-7-nitroimidazo[1,2-A]pyridine finds applications primarily in:
Research continues to explore its potential in treating various infectious diseases due to its unique structural characteristics and biological activities .
The imidazo[1,2-a]pyridine core is a privileged scaffold in heterocyclic chemistry due to its electron-rich π-system and hydrogen-bonding capabilities. In 3-bromo-7-nitroimidazo[1,2-a]pyridine, the bromine atom at C3 acts as a site for electrophilic substitution or cross-coupling reactions, while the nitro group at C7 serves as both an electron-withdrawing unit and a hydrogen-bond acceptor. The compound's SMILES notation (O=N+C₁=CC₂=NC=C(Br)N₂C=C₁) highlights its fused bicyclic system and substituent positions [2] [4].
Crystallographic studies of analogous derivatives reveal that bulky substituents minimally disrupt the core's planarity. For example, torsion angles between the imidazopyridine ring and aryl side chains range from 0° to 7°, preserving π-conjugation essential for electronic transitions or biomolecular interactions [7]. This structural rigidity enhances predictability in derivatization, making the compound a robust building block for synthesizing complex heterocycles.
Table 1: Key Molecular Properties of 3-Bromo-7-nitroimidazo[1,2-a]pyridine
Property | Value | Source |
---|---|---|
CAS Number | 1234615-99-6 | [2] [5] |
Molecular Formula | C₇H₄BrN₃O₂ | [1] [4] |
Molecular Weight | 242.03 g/mol | [5] [6] |
IUPAC Name | 3-bromo-7-nitroimidazo[1,2-a]pyridine | [2] |
Purity (Commercial) | 95–98% | [5] [6] |
SMILES | O=N+C1=CC2=NC=C(Br)N2C=C1 | [2] |
The nitro group confers distinctive bioactivation potential. Under anaerobic conditions, it undergoes enzymatic reduction via parasitic nitroreductases (NTR1), generating cytotoxic intermediates like nitroradical anions and hydroxylamines. This selective activation in pathogens (e.g., Leishmania spp.) spares mammalian cells, enabling targeted antiparasitic effects [3]. Notably, derivatives with reduction potentials near −0.63 V exhibit optimal substrate specificity for NTR1, balancing bioactivation and metabolic stability [3].
Conversely, the bromine atom serves as a synthetic handle for structural diversification. It facilitates metal-catalyzed couplings (e.g., Suzuki, Sonogashira) or nucleophilic displacements to introduce aryl, alkyl, or sulfur-based moieties. For instance, replacing bromine with arylthio groups enhances antileishmanial potency by 10- to 20-fold, demonstrating bromine's role as a versatile leaving group in structure-activity relationship (SAR) optimization [3] [8]. The synergy between these pharmacophores enables rational design of prodrugs activated specifically in parasitic environments.
This compound's derivatives show exceptional promise against kinetoplastid parasites. In vitro evaluations of analogs bearing arylthio groups at C8 exhibit potent activity:
Table 2: Antiparasitic Activity of Select 3-Nitroimidazo[1,2-a]pyridine Derivatives
Derivative Substituent | L. donovani IC₅₀ (μM) | HepG2 Cytotoxicity CC₅₀ (μM) | Selectivity Index |
---|---|---|---|
4-Cl-C₆H₄S- | 1.0 ± 0.3 | >100 | >100 |
4-F-C₆H₄S- | 1.3 ± 0.3 | >50 | >38 |
4-CH₃O-C₆H₄S- | 1.5 ± 0.3 | >62.5 | >42 |
Fexinidazole (reference) | 1.2 ± 0.20 | >200 | >167 |
Crucially, lead compounds derived from this scaffold display low cytotoxicity in human HepG2 cells (CC₅₀ > 100 μM) and non-mutagenic profiles (negative Ames and comet assays), addressing a key limitation of many nitroaromatic drugs [3]. The primary metabolite (sulfoxide) retains bioactivity without genotoxicity, further supporting its potential as a preclinical candidate for visceral leishmaniasis and Chagas disease [3].
Concluding Remarks3-Bromo-7-nitroimidazo[1,2-a]pyridine exemplifies strategic molecular design in medicinal chemistry. Its scaffold synergizes synthetic versatility with targeted bioactivation, enabling development of safer antiparasitic agents. Current research focuses on optimizing microsomal stability and in vivo efficacy, positioning this compound as a cornerstone in next-generation anti-kinetoplastid therapeutics.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: